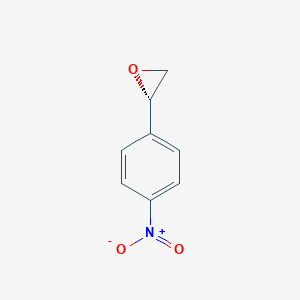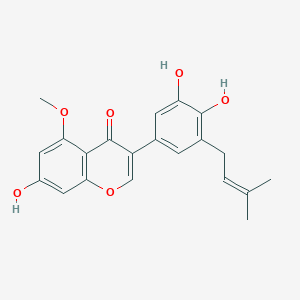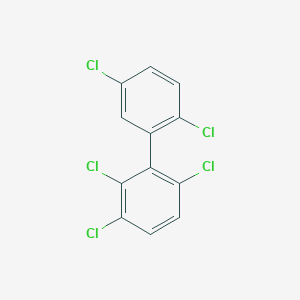
L-Adenosine
Overview
Description
Adenosine is a naturally occurring purine nucleoside formed when adenine is attached to a ribose (in the form of ribofuranose) via a β-N9 glucoside bond . It plays an important role in various biochemical processes such as energy transfer - as adenosine triphosphate (ATP) and adenosine diphosphate (ADP) - and signal transduction as cyclic adenosine monophosphate (cAMP) . It also acts as a neurotransmitter .
Synthesis Analysis
Adenosine is produced during the catabolism of adenosine triphosphate (ATP), which is catalyzed by ectonucleotidases and endonucleotidases . Extracellular and intracellular adenosine levels are modulated through equilibrative nucleoside transporters (ENTs) that bidirectionally transport adenosine across the plasma membrane down a concentration gradient and concentrative nucleoside transporters (CNTs) that transport adenosine into cells in a Na±dependent manner against the concentration gradient .
Molecular Structure Analysis
Adenosine consists of an adenine attached to a ribose via a β-N9-glycosidic bond . The molecule is one of the four nucleoside building blocks of RNA, and its derivative deoxyadenosine is a building block of DNA .
Chemical Reactions Analysis
Adenosine can be converted to inosine by the double-strand RNA-specific adenosine deaminase, ADAR . This conversion can be detected and quantified by a variety of approaches .
Physical And Chemical Properties Analysis
Adenosine ingredients are solids at room temperature and are soluble in water .
Scientific Research Applications
Neurology: Epilepsy Treatment
Selective A1 adenosine receptor (AR) agonists or positive allosteric modulators have been studied as potential treatments for epilepsy and other neurological conditions characterized by neuronal hyperactivity .
Cardiovascular: Regulation of Heart Rhythm
Adenosine binding to A1 receptors increases K+ efflux, which can indirectly reduce Ca++ influx by shortening the cell action potential, thus playing a role in the regulation of heart rhythm .
Oncology: Cancer Therapy
Adenosine’s interaction with various receptors has been explored for therapeutic approaches in cancer treatment, leveraging its ability to modulate immune responses and cell proliferation .
Immunology: Inflammatory Diseases
The anti-inflammatory properties of adenosine are being researched for the treatment of various inflammatory diseases, given its role in immune system modulation .
Metabolism: Diabetes Management
Research is ongoing into how adenosine affects glucose homeostasis and insulin sensitivity, which is relevant for diabetes management .
Gastroenterology: Digestive Disorders
Adenosine’s effects on gastrointestinal motility and secretion offer potential applications in treating digestive disorders .
Mechanism of Action
Target of Action
L-Adenosine primarily targets the adenosine receptors, which are a family of G protein-coupled receptors (GPCRs). These receptors are classified into four subtypes: A1, A2A, A2B, and A3 . These receptors are widely distributed in almost all organs and tissues, playing a crucial role in various physiological processes .
Mode of Action
L-Adenosine interacts with its targets, the adenosine receptors, leading to various changes in cellular activity. It depresses the SA (sinoatrial) and AV (atrioventricular) nodal activity, antagonizing cAMP-mediated catecholamine stimulation of ventricular muscle . This results in negative chronotropy (decreased heart rate) and dromotropy (decreased conduction velocity). It acts as a direct agonist at specific cell membrane receptors (A1 & A2), where A1 is coupled to K+ channels by a guanine nucleotide-binding protein in supraventricular tissue .
Biochemical Pathways
L-Adenosine affects several biochemical pathways. The cAMP-adenosine pathway is a significant mechanism mediated by ATP-binding cassette transporters that facilitate cAMP efflux and by specific ectoenzymes that convert cAMP to AMP (ecto-PDEs) and AMP to adenosine (ecto-nucleotidases such as CD73) . This pathway is operative in many cell types, including those of the airways .
Pharmacokinetics
L-Adenosine has very rapid metabolism by adenosine deaminase in red cells and the endothelial wall. Its half-life is less than 10 seconds, and its duration of action is approximately 30 seconds . It must be given intravenously for absorption . It is absorbed by red blood cells and endothelium .
Result of Action
The molecular and cellular effects of L-Adenosine’s action are diverse due to the ubiquitous distribution of adenosine receptors. Activation of A1 ARs reduces neuronal excitability and can have sedative, analgesic, and anticonvulsant effects . In the immune system, adenosine plays a key role in modulating inflammation .
Action Environment
The action, efficacy, and stability of L-Adenosine can be influenced by various environmental factors. For instance, hypoxia-driven accumulation of extracellular adenosine results in the generation of an immunosuppressive niche that fuels tumor development . Furthermore, the four isoforms of ENT (1–4) transport nucleosides into or out of cell membranes based on adenosine concentrations, while the three isoforms of CNT (1–3) facilitate adenosine influx against a concentration gradient, using the sodium ion gradient as a source of energy .
Safety and Hazards
Adenosine should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(2S,3S,4R,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-DEGSGYPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Adenosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of L-adenosine?
A1: L-adenosine shares the same molecular formula and weight as its D-enantiomer, which is C10H13N5O4 and 267.24 g/mol, respectively.
Q2: How does L-adenosine interact with adenosine receptors compared to D-adenosine?
A2: Research suggests that L-adenosine exhibits weaker binding to adenosine receptors compared to D-adenosine. Docking calculations showed that L-adenosine binding to S-adenosyl-L-homocysteine (AdoHcy) hydrolase is energetically less favorable and less specific than D-adenosine binding. [] Additionally, L-adenosine showed no inhibitory effect on contractions of the guinea pig bladder, unlike D-adenosine which is known to have an inhibitory effect. []
Q3: Does L-adenosine act as a substrate for any enzymes involved in adenosine metabolism?
A3: While L-adenosine is not a substrate for mammalian adenosine kinase or adenosine deaminase, it is deaminated by Plasmodium falciparum adenosine deaminase (PfADA) and serves as a substrate for human deoxycytidine kinase. [, ] Interestingly, human deoxycytidine kinase exhibits an unusual preference for L-enantiomers of 2′,3′-dideoxyadenosine and 2′,3′-didehydro-2′,3′-dideoxyadenosine over their D- counterparts. []
Q4: How does the interaction of L-adenosine with human deoxycytidine kinase compare to that of D-adenosine?
A4: L-adenosine, along with other L-nucleoside analogues, acts as a substrate for human deoxycytidine kinase, demonstrating a lack of enantioselectivity for this enzyme. This implies that both L- and D- adenosine can be phosphorylated by human deoxycytidine kinase. [, ]
Q5: Does L-adenosine exhibit any pharmacological activity?
A5: While generally less active than D-adenosine, L-adenosine and its derivatives demonstrate some pharmacological activity. For instance, L-adenylyl 5′-(β, γ-methylene)-diphosphonate (L-AMP-PCP) contracts the guinea pig bladder more potently than its D-enantiomer, AMP-PCP, and is also resistant to degradation. [, ]
Q6: Are there potential applications for L-adenosine in treating diseases?
A6: The unique interactions of L-adenosine and its derivatives with certain enzymes, such as Plasmodium falciparum adenosine deaminase (PfADA) and human deoxycytidine kinase, make them potential candidates for further investigation in the context of malaria and viral infections, respectively. [, , ]
Q7: What is the significance of the interaction between L-adenosine and the Plasmodium falciparum nucleoside transporter (PfNT1)?
A7: Plasmodium falciparum, the parasite responsible for malaria, relies on purine salvage from its host. The parasite's nucleoside transporter, PfNT1, exhibits the unusual ability to transport L-adenosine. [] This characteristic makes PfNT1 a potential target for antimalarial drug development, as inhibiting L-adenosine transport could disrupt purine acquisition and impact parasite survival.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)